Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate
CAS No.: 1181459-03-9
Cat. No.: VC2547376
Molecular Formula: C13H12F2N2O3
Molecular Weight: 282.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181459-03-9 |
|---|---|
| Molecular Formula | C13H12F2N2O3 |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | ethyl 2-cyano-3-[4-(difluoromethoxy)anilino]prop-2-enoate |
| Standard InChI | InChI=1S/C13H12F2N2O3/c1-2-19-12(18)9(7-16)8-17-10-3-5-11(6-4-10)20-13(14)15/h3-6,8,13,17H,2H2,1H3 |
| Standard InChI Key | LMOXYQZLDSIJAC-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)F)/C#N |
| SMILES | CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)F)C#N |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)F)C#N |
Introduction
Fundamental Chemical Properties
Basic Identification and Structure
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate is a cyanoacrylate derivative with significant pharmaceutical potential. This compound is identified by the CAS number 1181459-03-9 and possesses a molecular formula of C13H12F2N2O3 with a molecular weight of 282.24 g/mol. The structure contains several key functional groups that contribute to its biological activity, including a cyano group, an ester moiety, and a difluoromethoxy-substituted aromatic ring linked through an amino bridge to the prop-2-enoate backbone.
The compound features a conjugated system that contributes to its stability and reactivity patterns. The presence of the difluoromethoxy group on the phenyl ring introduces unique electronic properties that distinguish it from related compounds and potentially enhance its biological interactions. These structural characteristics play crucial roles in determining the compound's physical properties and biochemical interactions.
| Property | Value/Description |
|---|---|
| CAS Number | 1181459-03-9 |
| Molecular Formula | C13H12F2N2O3 |
| Molecular Weight | 282.24 g/mol |
| Physical State | Solid powder |
| Key Functional Groups | Cyano, ester, difluoromethoxy, amino |
| Primary Usage | Pharmaceutical intermediate |
Synthesis and Preparation Methodologies
Laboratory Synthesis Approaches
The synthesis of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate typically follows a condensation reaction pathway. The primary synthetic route involves the reaction between ethyl cyanoacetate and 4-(difluoromethoxy)aniline under basic conditions. This condensation mechanism produces the desired cyanoacrylate structure with the characteristic amino linkage.
The reaction generally proceeds as follows:
-
Activation of ethyl cyanoacetate under basic conditions
-
Nucleophilic attack by 4-(difluoromethoxy)aniline
-
Elimination of water to form the carbon-carbon double bond
-
Formation of the final product through stabilization of the conjugated system
Various modifications to this basic procedure can be employed to optimize yield and purity, including the use of different catalysts, solvents, and reaction conditions.
Industrial Production Considerations
For larger-scale production, the industrial synthesis of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate follows similar chemical principles as laboratory preparation but incorporates scaled-up methodologies and more efficient purification techniques. The industrial production typically emphasizes:
-
Optimized reaction conditions to maximize yield
-
Efficient heat and mass transfer systems to control reaction parameters
-
Advanced purification methods, including recrystallization and chromatographic techniques
-
Quality control processes to ensure consistent product purity
These industrial modifications are essential for producing pharmaceutical-grade material suitable for downstream applications in drug development and research.
Biological Activities and Medicinal Applications
Structure-Activity Relationships
The biological activity of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate appears to be influenced by several structural features:
-
The cyano group, which can serve as a hydrogen bond acceptor and influence electronic properties
-
The difluoromethoxy substituent, which alters lipophilicity and potentially enhances cell penetration
-
The amino linkage, which provides conformational flexibility and potential for hydrogen bonding
-
The ethyl ester group, which affects stability and pharmacokinetic properties
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities and improved drug-like properties.
Comparative Analysis with Structural Analogues
Related Cyanoacrylate Derivatives
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate belongs to a broader family of cyanoacrylate compounds with similar structural backbones but different substituents. Several analogues have been identified and studied for their biological properties.
Table 2: Comparison of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate with Structural Analogues
Structure-Activity Relationship Implications
The comparison of these structural analogues provides valuable insights into the relationship between chemical structure and biological activity. The position and nature of substituents on the phenyl ring appear to significantly influence the biological properties of these compounds. For instance:
-
The fluorine-containing substituents (difluoromethoxy vs. difluoro) may confer different electronic properties and metabolic stability
-
The pattern of substitution (para vs. ortho) affects the three-dimensional structure and potential binding interactions
-
Variations in the linking group (amino vs. direct connection) influence conformational flexibility and receptor interactions
These structural variations provide opportunities for medicinal chemists to optimize the biological activity and pharmacokinetic properties of this class of compounds.
Research Applications and Future Directions
Current Research Status
Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Its role in anticancer research is particularly promising, though investigations are still in relatively early stages. The compound's structural features make it suitable for targeting specific biological pathways, suggesting potential applications beyond oncology.
Research utilizing this compound and its derivatives continues to expand our understanding of structure-activity relationships and the development of more effective therapeutics. As analytical methods and biological screening technologies advance, the full potential of this compound class may be further revealed.
Future Research Opportunities
Several promising research directions for Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate include:
-
Development of optimized synthetic pathways to enhance yield and purity
-
Exploration of additional biological activities beyond anticancer effects
-
Investigation of specific mechanisms of action at the molecular level
-
Design and synthesis of new derivatives with enhanced potency and selectivity
-
Evaluation of pharmacokinetic properties and in vivo efficacy in appropriate disease models
These research avenues could significantly advance our understanding of this compound class and potentially lead to the development of new therapeutic agents for various diseases.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate typically involves various spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, common analytical methods would include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
-
Infrared (IR) spectroscopy, with characteristic absorptions for the cyano, ester, and amino groups
-
Mass spectrometry, typically showing a molecular ion peak at m/z 282 corresponding to the molecular weight
-
UV-visible spectroscopy, reflecting the conjugated nature of the molecular structure
These analytical methods provide complementary information for structural confirmation and purity assessment.
Chromatographic Analysis
Chromatographic techniques are essential for both analytical characterization and purification of Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate. High-performance liquid chromatography (HPLC) with appropriate detection methods (typically UV detection) would be suitable for purity determination and quantitative analysis. Thin-layer chromatography (TLC) may also be employed for reaction monitoring and preliminary purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume